

physicochemical properties of 2-Borono-4-chlorobenzoic acid

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Compound of Interest

Compound Name: 2-Borono-4-chlorobenzoic acid

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An In-depth Technical Guide to the Physicochemical Properties of **2-Borono-4-chlorobenzoic Acid**

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **2-Borono-4-chlorobenzoic acid**, a versatile bifunctional reagent crucial in medicinal chemistry and organic synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer field-proven insights into the compound's properties, characterization, and handling. We will explore the causality behind its chemical behavior, provide robust analytical protocols, and ground all claims in authoritative references.

Molecular Identity and Structural Framework

2-Borono-4-chlorobenzoic acid (CAS No. 874290-67-2) is a substituted phenylboronic acid featuring both a carboxylic acid and a boronic acid group on a chlorobenzene ring.^[1] This unique arrangement of electron-withdrawing (chloro, carboxylic acid) and Lewis acidic (boronic acid) functionalities dictates its reactivity and physical properties, making it a valuable building block, particularly in Suzuki-Miyaura cross-coupling reactions.^{[2][3]}

Caption: Chemical structure of **2-Borono-4-chlorobenzoic acid**.

Core Physicochemical Properties

The interplay of the three functional groups on the aromatic ring governs the compound's physical characteristics. These properties are critical for predicting its behavior in reaction media, purification schemes, and formulation studies.

Property	Value	Source
CAS Number	874290-67-2	[1]
Molecular Formula	C ₇ H ₆ BClO ₄	[1]
Molecular Weight	200.38 g/mol	[1]
Melting Point	236-238 °C	[1]
Boiling Point	447.1 ± 55.0 °C (Predicted)	[1]
Density	1.55 ± 0.1 g/cm ³ (Predicted)	[1]
pKa	Biphasic; approx. 4 (COOH) and 8-9 (B(OH) ₂) (Estimated)	[4] [5]
Appearance	Solid	

Acidity (pKa)

2-Borono-4-chlorobenzoic acid possesses two acidic protons, one from the carboxylic acid group and one from the boronic acid group.

- Carboxylic Acid pKa: The carboxylic acid is the more acidic of the two functional groups. For comparison, the pKa of benzoic acid is 4.2. The presence of the electron-withdrawing chlorine atom at the para-position is expected to slightly increase the acidity (lower the pKa) through an inductive effect, which stabilizes the resulting carboxylate anion.[\[5\]](#) The pKa of 4-chlorobenzoic acid is approximately 4.0.[\[5\]](#) The ortho-boronic acid group will also exert an electronic influence.
- Boronic Acid pKa: Phenylboronic acids are Lewis acids that accept a hydroxide ion to form a tetrahedral boronate species, with typical pKa values in the range of 8-9.[\[4\]](#) The acidity is influenced by the substituents on the phenyl ring.[\[4\]](#)

Understanding these distinct pKa values is crucial for designing extraction and purification protocols. For instance, at a pH between 5 and 7, the carboxylic acid will be deprotonated (carboxylate), while the boronic acid remains protonated, allowing for selective separation based on charge and solubility.

Solubility Profile

The compound's solubility is dictated by its dual hydrophilic and hydrophobic character.

- **Aqueous Solubility:** It is expected to be sparingly soluble in neutral water. Solubility significantly increases under basic conditions ($\text{pH} > 10$) where both the carboxylic acid and boronic acid groups are deprotonated, forming a more polar dianionic salt.[6]
- **Organic Solubility:** It is generally soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF, which can engage in hydrogen bonding with the carboxylic and boronic acid moieties.[7]

This differential solubility is the cornerstone of its purification. The compound can be dissolved in an organic solvent, washed with a neutral or slightly acidic aqueous solution to remove basic impurities, and then extracted into a basic aqueous phase to separate it from neutral organic impurities.

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity and purity of **2-Borono-4-chlorobenzoic acid**, as impurities can significantly impact downstream applications like catalysis and drug discovery.

Spectroscopic Analysis

- **Infrared (IR) Spectroscopy:** The IR spectrum provides a definitive fingerprint of the functional groups. Key expected absorptions include:
 - O-H Stretch (Carboxylic Acid): A very broad band from $2500\text{-}3300\text{ cm}^{-1}$.
 - O-H Stretch (Boronic Acid): A broad band around $3200\text{-}3500\text{ cm}^{-1}$.
 - C=O Stretch (Carboxylic Acid): A strong, sharp band around $1680\text{-}1710\text{ cm}^{-1}$.[8]

- B-O Stretch (Boronic Acid): A strong band in the 1310-1380 cm^{-1} region.
- C-Cl Stretch: A band in the fingerprint region, typically around 700-800 cm^{-1} .
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The spectrum in a solvent like DMSO-d₆ would show distinct signals for the aromatic protons, with chemical shifts and coupling constants determined by the substitution pattern. A very broad signal, often exchangeable with D₂O, would be present for the acidic protons of the -COOH and -B(OH)₂ groups.[9][10]
 - ^{13}C NMR: The spectrum would show seven distinct carbon signals: four for the aromatic ring (two substituted, two protonated), one for the carboxyl carbon (~167 ppm), and signals influenced by the boron and chlorine substituents.[9][11]
- Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode is often effective for boronic acids.[12] The mass spectrum would show a prominent ion for [M-H]⁻. A key feature would be the characteristic isotopic pattern for chlorine ($^{35}\text{Cl}/^{37}\text{Cl}$ in a ~3:1 ratio) and boron ($^{10}\text{B}/^{11}\text{B}$ in a ~1:4 ratio), which helps in unambiguous identification.[12][13]

Chromatographic Purity Assessment

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard for assessing the purity of boronic acids.[14] However, a critical challenge is the potential for on-column hydrolysis of boronate esters or dehydration of the boronic acid to form boroxines, which can complicate analysis.[14][15]

Expert Insight: The choice of stationary phase and mobile phase is critical. Columns with low silanol activity (e.g., end-capped C18 phases) and mobile phases without strong pH modifiers are often preferred to minimize unwanted on-column reactions.[15]

Experimental Protocols

The following protocols are designed as self-validating systems, providing a robust framework for in-house analysis.

Protocol: Purity Determination by RP-HPLC

This method is optimized to provide accurate purity assessment while minimizing the risk of on-column degradation.

Sample & Mobile Phase Preparation

1. Prepare 1 mg/mL Stock in Acetonitrile

2. Mobile Phase A: 0.1% Formic Acid in Water

3. Mobile Phase B: 0.1% Formic Acid in Acetonitrile

HPLC Conditions

Column: C18, 2.1 x 50 mm, 1.8 μ m

Flow Rate: 0.4 mL/min

Column Temp: 30 °C

UV Detection: 254 nm

Gradient: 5-95% B over 10 min

Data Analysis

4. Inject 2 μ L of Sample

5. Integrate Peak Areas

6. Calculate Purity (% Area)

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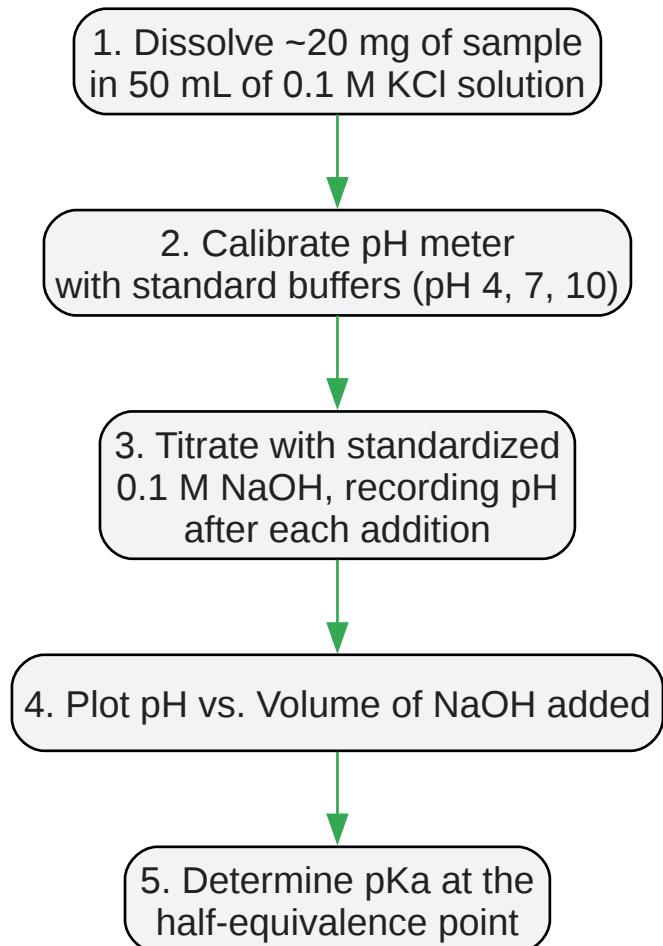
Caption: Workflow for RP-HPLC purity analysis of **2-Borono-4-chlorobenzoic acid**.

Methodology:

- Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of 1 mg/mL.
- Instrumentation:
 - Column: Waters XSelect™ Premier HSS T3 or equivalent low-silanol C18 column (e.g., 2.1 x 50 mm, 1.8 μ m).[2]
 - Mobile Phase A: HPLC-grade water with 0.1% formic acid.
 - Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.
 - Flow Rate: 0.4 mL/min.
 - Column Temperature: 30 °C.
 - Detection: UV at 254 nm.
 - Injection Volume: 2 μ L.
- Gradient Elution:
 - 0-1 min: 5% B
 - 1-8 min: Linear ramp from 5% to 95% B
 - 8-9 min: Hold at 95% B
 - 9-10 min: Return to 5% B and equilibrate.
- Data Analysis: Integrate all peaks and calculate the purity based on the relative peak area of the main component. The use of a mild formic acid modifier helps ensure good peak shape for the carboxylic acid without promoting significant boronic acid degradation.[15]

Protocol: pKa Determination by Potentiometric Titration

This protocol allows for the experimental determination of the carboxylic acid pKa.



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Caption: Workflow for pKa determination via potentiometric titration.

Methodology:

- Preparation: Prepare a ~0.002 M solution of **2-Borono-4-chlorobenzoic acid** in an aqueous solution with a constant ionic strength (e.g., 0.1 M KCl).[4]
- Calibration: Calibrate a pH meter and electrode system using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01).

- Titration: Place the sample solution in a jacketed beaker at a constant temperature (e.g., 25 °C) under a nitrogen atmosphere to exclude CO₂. Titrate the solution with a standardized ~0.1 M NaOH solution, recording the pH value after each incremental addition of titrant.
- Data Analysis: Plot the pH versus the volume of NaOH added. The first equivalence point corresponds to the neutralization of the carboxylic acid. The pKa of the carboxylic acid is the pH at the point where half of the volume to the first equivalence point has been added.

Stability and Storage

Like many boronic acids, **2-Borono-4-chlorobenzoic acid** can undergo dehydration to form cyclic anhydrides (boroxines), especially upon heating or under vacuum.

- Storage: The compound should be stored in a cool, dry place in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize moisture exposure.^[1] Recommended storage is often at 2-8°C.^[1]
- Handling: Avoid strong oxidizing agents and strong bases, as these can degrade the molecule.^[16]

Conclusion

2-Borono-4-chlorobenzoic acid is a functionally rich building block whose utility is fundamentally linked to its physicochemical properties. A thorough understanding of its acidity, solubility, and analytical signatures is not merely academic; it is a prerequisite for its effective and reproducible application in synthesis and materials science. The protocols and insights provided in this guide offer a robust framework for researchers to harness the full potential of this versatile compound with confidence and scientific rigor.

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